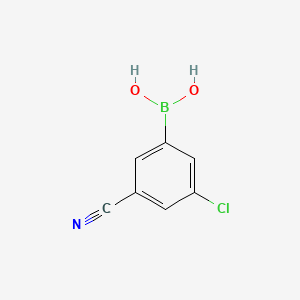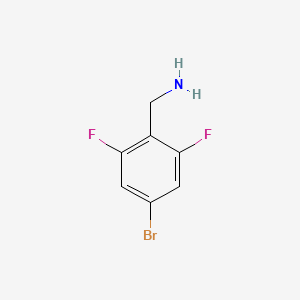
(4-Bromo-2,6-difluorophenyl)methanamine
Overview
Description
“(4-Bromo-2,6-difluorophenyl)methanamine” is a chemical compound with the molecular formula C7H6BrF2N . It is available in solid form and has a molecular weight of 222.03 g/mol . The compound is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for “(4-Bromo-2,6-difluorophenyl)methanamine” is 1S/C7H6BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(4-Bromo-2,6-difluorophenyl)methanamine” is a colorless to white to yellow liquid or semi-solid or solid . It is stored in an inert atmosphere at temperatures between 2-8°C . .Scientific Research Applications
Application in Polymer Additives
Scientific Field
Polymer Science
Summary of Application
The compound is used to modify the properties of polymers, acting as an additive that can improve characteristics such as flame retardancy and mechanical strength.
Methods of Application
(4-Bromo-2,6-difluorophenyl)methanamine is incorporated into polymers during the polymerization process or post-polymerization modification. The incorporation is done under controlled conditions to achieve uniform distribution.
Results
Polymers with the additive have shown enhanced performance in tests measuring thermal stability, flame resistance, and tensile strength.
These applications demonstrate the versatility of (4-Bromo-2,6-difluorophenyl)methanamine in scientific research across various fields. The compound’s unique chemical structure allows for its use in a wide range of experimental setups and applications .
Application in Bioconjugation Techniques
Summary of Application
(4-Bromo-2,6-difluorophenyl)methanamine is used in bioconjugation techniques to attach biomolecules to various surfaces or to each other.
Methods of Application
The compound’s reactive groups are exploited to form stable covalent bonds with proteins, antibodies, or other biological entities.
Results
This has enabled the creation of targeted drug delivery systems and diagnostic tools with improved specificity and function.
These applications highlight the broad utility of (4-Bromo-2,6-difluorophenyl)methanamine in scientific research and its potential to contribute to advancements in various fields. The compound’s chemical structure allows for diverse reactivity and functionality, making it a valuable resource for innovation .
Safety And Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
(4-bromo-2,6-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJJIVIBRLOHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,6-difluorophenyl)methanamine | |
Synthesis routes and methods
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)
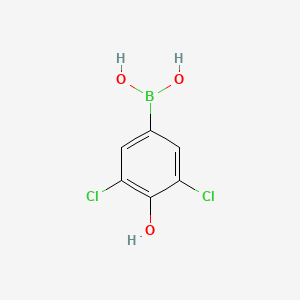
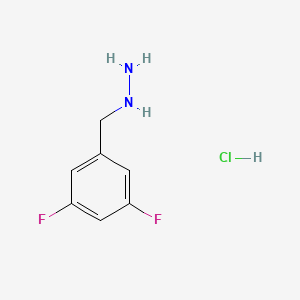
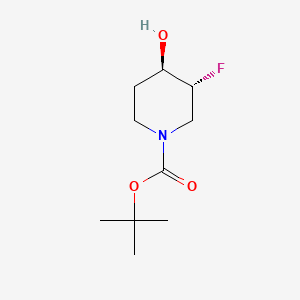
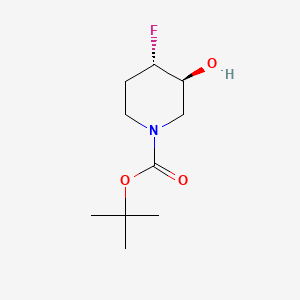

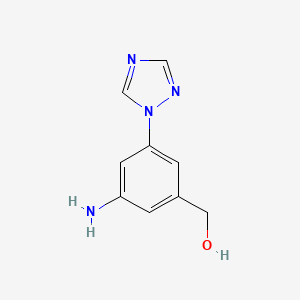
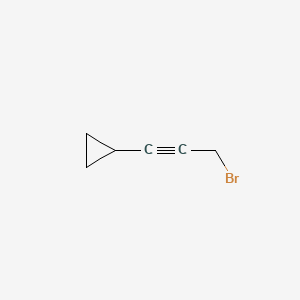
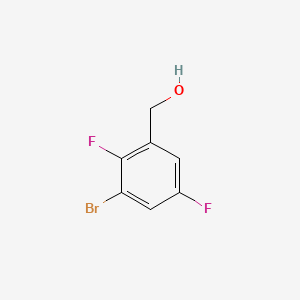
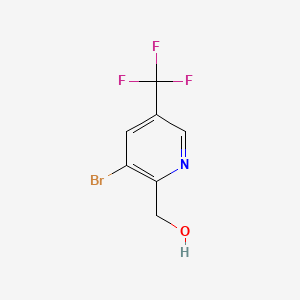
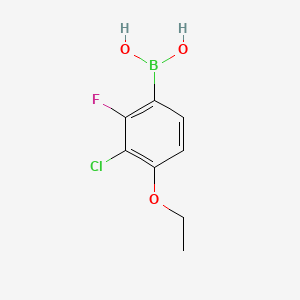
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)

